1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidine-2,4-dione
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Overview
Description
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidine-2,4-dione is a synthetic compound known for its unique structural properties It is a derivative of pyrimidine and features a tetrahydrofuran ring with multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidine-2,4-dione typically involves the following steps:
Formation of the tetrahydrofuran ring: This step involves the cyclization of a suitable precursor, such as a sugar derivative, under acidic or basic conditions.
Introduction of the fluoropyrimidine moiety: This can be achieved through nucleophilic substitution reactions where a fluorinated pyrimidine derivative is reacted with the tetrahydrofuran intermediate.
Hydroxylation and methylation: The final steps involve the selective hydroxylation and methylation of the tetrahydrofuran ring to achieve the desired stereochemistry and functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of amino or thio-substituted pyrimidine derivatives.
Scientific Research Applications
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to nucleoside analogs.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of specific enzymatic pathways, leading to altered cellular processes. The fluorine atom on the pyrimidine ring enhances its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl]-pyrimidine-2,4-dione: Lacks the fluorine atom, resulting in different biological activity.
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-pyrimidine-2,4-dione: Similar structure but without the fluorine atom, leading to variations in chemical reactivity and biological interactions.
Uniqueness
The presence of the fluorine atom in 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidine-2,4-dione imparts unique properties, such as increased stability and enhanced binding affinity to biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H13FN2O6 |
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Molecular Weight |
276.22 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O6/c1-10(3-14)6(16)5(15)8(19-10)13-2-4(11)7(17)12-9(13)18/h2,5-6,8,14-16H,3H2,1H3,(H,12,17,18)/t5-,6+,8-,10-/m1/s1 |
InChI Key |
MLJJNLSGOFMBET-TWOTXZKJSA-N |
Isomeric SMILES |
C[C@]1([C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O)CO |
Canonical SMILES |
CC1(C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)CO |
Origin of Product |
United States |
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